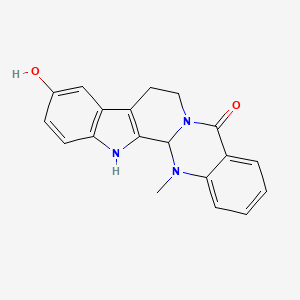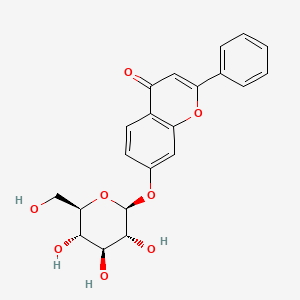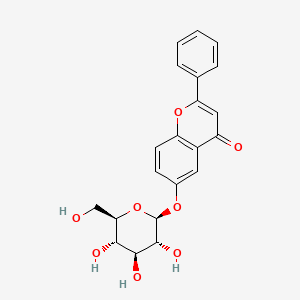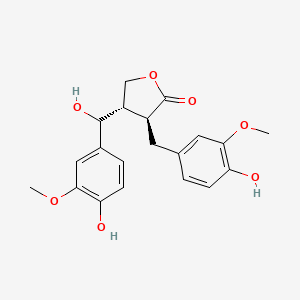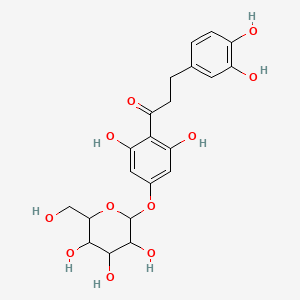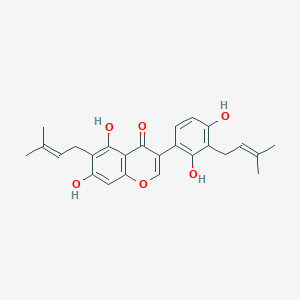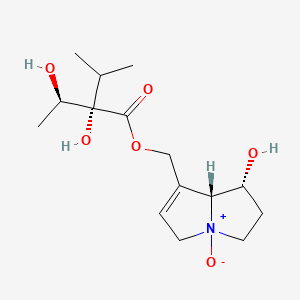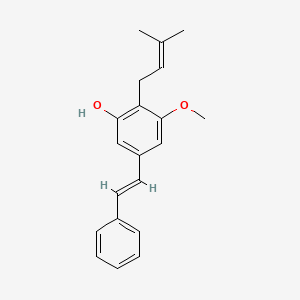
Longistyline A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Longistyline A, also known as Longistylin A, is a natural stilbene that can be isolated from the leaves of Cajanus cajan . It shows antimicrobial activity against MRSA with an MIC value of 1.56 μg/mL . It also exhibits neuroprotective effects and can be used for the research of infection and nerve diseases .
Molecular Structure Analysis
Longistyline A has a molecular formula of C20H22O2 . Its average mass is 294.388 Da and its monoisotopic mass is 294.161987 Da .Physical And Chemical Properties Analysis
Longistyline A has a molecular weight of 294.39 . It is recommended to be stored as a powder at -20°C for 3 years or at 4°C for 2 years . In solvent, it can be stored at -80°C for 6 months or at -20°C for 1 month .Scientific Research Applications
Neuroprotective Effects
Neuroprotection in PC12 Cells Longistyline A demonstrates significant neuroprotective effects against corticosterone-induced neurotoxicity in PC12 cells. This protective effect is observed through reduced cell death and lactate dehydrogenase (LDH) release, and alleviation of DNA fragmentation, elevated calcium ions ([Ca2+]i), and caspase-3 activity. These results suggest its potential application in neuroprotective strategies (Jiang et al., 2012).
Antidepressant and Neuroprotective Activities
Antidepressant Effect and Neuroprotection Against Glutamate-Induced Cytotoxicity Longistyline C, related to Longistyline A, exhibits antidepressant activity in animal behavioral tests and provides neuroprotection against glutamate-induced cytotoxicity in PC12 cells. It modulates the NMDAR/NR2B-ERK pathway and endoplasmic reticulum function, suggesting a potential therapeutic role in depressive disorders (Liu et al., 2017).
Antibacterial Properties
Anti-MRSA Activity Longistyline A exhibits strong antibacterial activities, particularly against Methicillin-resistant Staphylococcus aureus (MRSA). It disrupts bacterial membrane potential and permeability, indicating its potential as an antibacterial agent. Moreover, its relatively low cytotoxicity to mammalian cells adds to its therapeutic value (Wu et al., 2019).
Bone Health
Effects on Osteoblast and Osteoclast Cells Cajanine, derived from Longistyline A, shows promising effects on bone health. It promotes osteoblast cell proliferation and mineralized bone-like tissue formation, while inhibiting osteoclast cell derivation. This dual action suggests its potential in developing anti-osteoporosis drugs (Zheng et al., 2007).
Cancer Research
Cytotoxicity of Longistyline C Derivatives Several derivatives of Longistyline C have been synthesized and tested for their anti-tumor properties. Some derivatives, like DT-6 and DT-9, show potent cytotoxicity against human cancer cell lines, indicating the potential for developing new anticancer drugs (Shan et al., 2015).
Antiproliferative Activity
Activity Against Human Hepatoma Cells The total synthesis of Cajanine, along with Longistyline A, has been achieved, revealing their antiproliferative activity against human hepatoma cells. This underscores their promise as drug candidates for liver cancer treatment (Ji et al., 2011).
Antiplasmodial Activity
Activity Against Plasmodium Falciparum Longistyline A has shown moderate in vitro activity against the Plasmodium falciparum strain 3D7, which causes malaria. This suggests its potential utility in malaria treatment (Duker-Eshun et al., 2004).
Quality Control in Medicinal Herbs
Analytical Methods for Longistyline A and C Analytical methods have been developed to quantify Longistyline A and C in medicinal herb Cajanus cajan. These methods enable quality control and standardization of medicinal preparations containing these compounds (Wang et al., 2011).
Safety And Hazards
properties
CAS RN |
64095-60-9 |
|---|---|
Product Name |
Longistyline A |
Molecular Formula |
C20H22O2 |
Molecular Weight |
294.39 |
IUPAC Name |
3-methoxy-2-(3-methylbut-2-enyl)-5-[(E)-2-phenylethenyl]phenol |
InChI |
InChI=1S/C20H22O2/c1-15(2)9-12-18-19(21)13-17(14-20(18)22-3)11-10-16-7-5-4-6-8-16/h4-11,13-14,21H,12H2,1-3H3/b11-10+ |
SMILES |
CC(=CCC1=C(C=C(C=C1OC)C=CC2=CC=CC=C2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




